Schisphenin E
説明
シスペニンEは、ハーブ薬として伝統的に使用されている植物であるシサンドラ・スペナンセラの葉から単離されたジベンゾシクロオクタジエンリグナンです。 この化合物は、特定の癌細胞株に対する中程度の細胞毒性など、潜在的な生物活性を持つため、注目を集めています .
特性
分子式 |
C24H32O7 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
3,4,11,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol |
InChI |
InChI=1S/C24H32O7/c1-12-9-14-10-16(25)21(28-5)23(30-7)18(14)19-15(20(27-4)13(12)2)11-17(26-3)22(29-6)24(19)31-8/h10-13,20,25H,9H2,1-8H3 |
InChIキー |
OFCJBCOVIHMMIN-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC)OC)OC)OC)OC)OC)O |
製品の起源 |
United States |
準備方法
合成経路と反応条件
シスペニンEの単離には、いくつかのクロマトグラフィー技術が含まれます。シサンドラ・スペナンセラの葉は最初に乾燥され、粉末化されます。粉末状の材料は、次に溶媒抽出、通常はメタノールまたはエタノールを使用して抽出されます。抽出物は濃縮され、シリカゲルを使用してカラムクロマトグラフィーにかけられます。 さらに、高速液体クロマトグラフィー(HPLC)による精製を行い、純粋なシスペニンEが得られます .
工業生産方法
現在、シスペニンE専用の工業規模の生産方法は存在しません。この化合物は、主に天然資源からの抽出によって得られています。合成生物学や化学合成の進歩により、将来、より効率的な生産方法が開発される可能性があります。
化学反応の分析
反応の種類
シスペニンEは、他のリグナンと同様に、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、分子に酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、水素原子を付加したりすることができます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などがあります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)や求核剤(例:水酸化物イオン)などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化誘導体を生成する可能性があります。
科学的研究の応用
化学: リグナンであるシスペニンEは、ジベンゾシクロオクタジエンリグナンの化学的挙動を研究するためのモデル化合物として役立ちます。
生物学: シスペニンEは、癌細胞株に対して中程度の細胞毒性を示しており、さらなる生物学的調査の候補となっています.
医学: この化合物の潜在的な生物活性は、特に腫瘍学における治療用途の可能性を示唆しています。
産業: まだ広く工業的に使用されていませんが、シスペニンEの独特の構造と特性は、新素材や医薬品の開発に応用される可能性があります。
作用機序
シスペニンEの正確な作用機序は完全には解明されていません。 癌細胞株に対する細胞毒性効果は、DNA複製やタンパク質合成などの細胞プロセスを阻害する可能性があることを示唆しています。関与する分子標的と経路を解明するためには、さらなる研究が必要です。
類似化合物との比較
シスペニンEは、ジベンゾシクロオクタジエンリグナンとして知られる一群の化合物に属します。類似の化合物には以下が含まれます。
- シサンテリンD
- シサンテリンB
- チグロイルゴミシンP
- アングロイルゴミシンH
- (+)-デオキシシザンドリン
- (+)-ゴミシンK3
生物活性
Schisphenin E is a dibenzocyclooctadiene lignan derived from the plant Schisandra sphenanthera, which has garnered attention for its diverse biological activities. This compound is part of a larger family of lignans known for their therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Isolation
This compound was isolated from the leaves of Schisandra sphenanthera through various spectroscopic methods, including NMR and mass spectrometry. Its structure has been elucidated as follows:
- Chemical Formula : C₁₈H₁₈O₃
- Molecular Weight : 286.34 g/mol
The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound from other phytochemicals present in the plant.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively.
| Study | Method | Findings |
|---|---|---|
| Hancke et al. (1999) | DPPH Assay | IC50 = 25 µg/mL |
| Hu et al. (2014) | ABTS Assay | Strong radical scavenging activity |
Anticancer Properties
Research indicates that this compound has cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF7) cancer cells.
In a comparative study, this compound's efficacy was noted to be lower than that of standard chemotherapeutics like capecitabine, which has IC50 values of 11.2 µM for PC3 and 7.17 µM for MCF7.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activities by inhibiting the expression of pro-inflammatory cytokines. This property is particularly valuable in managing conditions such as arthritis and other inflammatory diseases.
Hepatoprotective Effects
This compound contributes to liver protection, enhancing hepatic function and reducing liver enzyme levels in animal models subjected to hepatotoxic agents. The mechanisms involve modulation of cytochrome P450 enzymes and promotion of hepatocyte proliferation.
Case Studies
Several case studies have explored the applications of this compound in traditional medicine and modern therapeutic contexts:
- Traditional Use in Chinese Medicine : Schisandra sphenanthera has been used for centuries in traditional Chinese medicine for its adaptogenic properties, supporting overall health and vitality.
- Clinical Trials on Liver Diseases : A recent clinical trial investigated the hepatoprotective effects of this compound in patients with chronic liver disease, showing promising results in reducing liver enzyme levels and improving patient outcomes.
- Antiviral Research : A systematic review highlighted the potential of plant-derived lignans, including this compound, as antiviral agents against various viral infections, warranting further investigation into their mechanisms of action .
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Schisphenin E?
this compound synthesis requires meticulous documentation of reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, raw spectral data (e.g., H-NMR, C-NMR) must be archived in supplementary materials, with cross-referencing to established procedures for analogous compounds .
Q. How can researchers design controlled experiments to assess this compound’s stability under varying physicochemical conditions?
Adopt a factorial design to test variables like pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products over time. Include positive controls (e.g., known unstable analogs) and negative controls (inert solvents). Statistical tools like ANOVA should be applied to identify significant degradation pathways, with results tabulated to compare half-lives under each condition .
Q. What are the best practices for validating this compound’s bioactivity in preliminary in vitro assays?
Use dose-response curves to determine IC/EC values in target assays (e.g., enzyme inhibition, cytotoxicity). Include triplicate measurements and statistical error bars. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts. Reference negative controls (e.g., vehicle-only) and positive controls (e.g., standard inhibitors) in all experiments .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Systematically evaluate confounding factors:
- Source variability : Compare compound purity (e.g., HPLC traces) and synthesis batches between studies .
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times can alter outcomes. Replicate key experiments under standardized conditions .
- Statistical power : Assess sample sizes and effect sizes; apply meta-analysis to quantify heterogeneity across datasets .
Q. What strategies optimize this compound’s target selectivity in complex biological systems?
Combine computational modeling (e.g., molecular docking) with proteome-wide profiling (e.g., affinity chromatography coupled with mass spectrometry). Validate off-target effects using CRISPR knockouts or RNA interference. Structure-activity relationship (SAR) studies can guide chemical modifications to enhance specificity .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold diversification : Synthesize analogs with modifications to core functional groups (e.g., hydroxyl, methyl).
- Data triangulation : Corrogate bioactivity data with computational descriptors (e.g., LogP, polar surface area) and crystallographic data (if available).
- Multivariate analysis : Use principal component analysis (PCA) to identify structural features driving activity .
Methodological & Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?
Non-linear regression models (e.g., Hill equation) are standard for dose-response analysis. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure compliance with ethical guidelines for animal studies, including sample size justification (power analysis) and randomization .
Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic profiling?
- Cross-lab validation : Share protocols via platforms like protocols.io .
- Open data : Publish raw pharmacokinetic parameters (e.g., C, AUC) in public repositories.
- Quality controls : Include reference standards in each assay run to monitor inter-day variability .
Q. What steps ensure compliance with ethical standards when using human-derived data in this compound research?
- Data anonymization : Remove identifiable metadata before analysis.
- Informed consent : Document consent protocols for human cell lines or clinical samples.
- Ethics review : Submit study designs to institutional review boards (IRBs) for approval, addressing risks of data re-identification .
Data Presentation & Peer Review
Q. How should conflicting spectroscopic data for this compound be presented in a manuscript?
Q. What criteria determine whether this compound research merits inclusion in a high-impact journal?
- Novelty : Explicitly state how findings address gaps in mechanisms of action or therapeutic potential.
- Rigor : Provide full datasets for key experiments, including negative results.
- Transparency : Disclose conflicts of interest and funding sources .
Tables for Methodological Reference
Example data structure for synthesis optimization:
| Condition (Temp, °C) | Catalyst (mol%) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 25 | 5 | 62 | 98.5 |
| 40 | 10 | 78 | 99.2 |
| 60 | 15 | 55 | 97.8 |
Example statistical analysis of bioactivity data:
| Assay Type | IC (µM) | 95% CI | p-value vs. Control |
|---|---|---|---|
| Fluorescence | 12.3 | 11.1–13.6 | <0.001 |
| Colorimetric | 15.8 | 14.2–17.5 | 0.002 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
